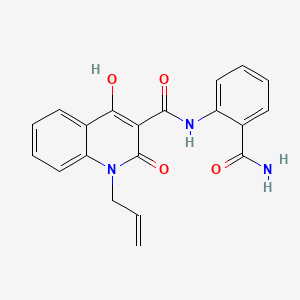![molecular formula C11H10N4S B604678 8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione CAS No. 354548-36-0](/img/structure/B604678.png)
8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione (ETIT) is a novel synthetic molecule, first synthesized and characterized by researchers at the University of California, Berkeley in 2018. It is a member of the triazinoindole family of molecules, which are known for their unusual structural properties and potential applications in various scientific fields. ETIT has been studied for its unique chemical and physical properties, as well as its potential applications in the fields of biochemistry, pharmacology, and materials science.
Scientific Research Applications
Chemistry and Compound Synthesis
Research has been conducted on various derivatives of triazinoindole, including the synthesis of compounds bearing the triazinoindole structure, exploring their chemical properties and potential applications in medicinal chemistry. For instance, studies have explored the chemistry and anti-inflammatory actions of related compounds like 1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids, highlighting the synthesis and biological activities of these compounds (Martel et al., 1976). Additionally, the heterocyclic compounds bearing the triazine scaffold have been reviewed for their biological significance, indicating the broad spectrum of pharmacological activities, including anti-cancer, anti-viral, and anti-inflammatory effects, associated with triazine derivatives (Verma et al., 2019).
Antidepressant and Neuroprotective Effects
Studies have also explored the antidepressant activity of 1,2,4-triazino[5,6-b]indole-3-thione derivatives in animal models, providing insights into their potential therapeutic uses. For example, the effect of newly synthesized derivatives was tested for antidepressant activity in olfactory bulbectomized rats, showing promising results (Aswar et al., 2012).
Hepatoprotective Activity
Additionally, derivatives of triazinoindole have been examined for their hepatoprotective activity, which is crucial in treating liver diseases. Research on 1,2,4-triazino[5,6-b]indole derivatives has revealed compounds that can decrease the concentration of liver enzymes and bilirubin in blood serum, indicating their potential in treating liver conditions (Okovityi).
Mechanism of Action
- The primary target of this compound is iron ions . Iron is an essential trace element involved in various cellular processes, including cell respiration, DNA/RNA synthesis, cell proliferation, and apoptosis .
- Rapidly proliferating cancer cells have a higher iron requirement than normal cells, making iron depletion a potential therapeutic strategy for cancer treatment .
- Binding to Ferrous Ions : Unlike some other iron chelators, this compound selectively binds to ferrous ions (Fe^2+) but not to ferric ions (Fe^3+) . This specific binding is crucial for its activity.
- Mitochondrial Pathway : The compound induces apoptosis in cancer cells, particularly in A549 cells. It arrests the cell cycle at the G1 phase and triggers significant apoptosis in a dose- and time-dependent manner. Evidence suggests that this apoptotic effect occurs via the mitochondrial pathway .
Target of Action
Mode of Action
properties
IUPAC Name |
8-ethyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-2-6-3-4-8-7(5-6)9-10(12-8)13-11(16)15-14-9/h3-5H,2H2,1H3,(H2,12,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWALTZGBYKKEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=NC(=S)NN=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604595.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604596.png)
![1-Allyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604598.png)
![5-(4-Butoxy-phenyl)-2-p-tolyl-3H-benzo[e][1,2,4]triazepine](/img/structure/B604602.png)
![5-(4-Butoxy-phenyl)-2-(4-chloro-phenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604603.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B604606.png)

![2-({[1-(benzylideneamino)-4-phenyl-1H-imidazol-2-yl]imino}methyl)-4-bromophenol](/img/structure/B604609.png)
![(E)-2-((3-allyl-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B604611.png)

![3-amino-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]-3-[(2-phenylethyl)amino]acrylonitrile](/img/structure/B604615.png)
![(3Z)-3-[(2-cyclohexylidenehydrazinyl)methylidene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B604617.png)
![ethyl 2-(acetylamino)-7-chloro-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B604618.png)